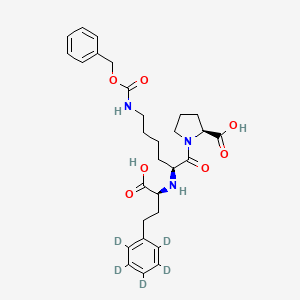

N-Benzyloxycarbonyl (S)-Lisinopril-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

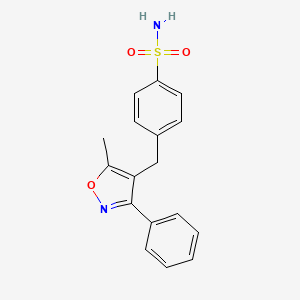

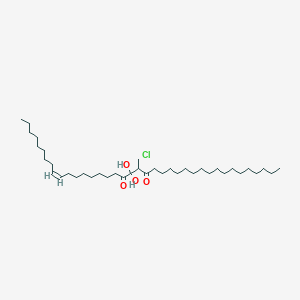

N-Benzyloxycarbonyl (S)-Lisinopril-d5 is a derivative of Lisinopril, which is a medication used to treat high blood pressure. The “d5” indicates that it is a deuterated form of the compound, meaning it contains deuterium (heavy hydrogen) atoms . The N-Benzyloxycarbonyl group is a common protecting group used in organic synthesis, particularly for amines .

Synthesis Analysis

The synthesis of this compound involves the use of enzymes and substrates produced using recombinant techniques . The reaction involves consecutive reactions of the compound and other reactants, with the second reaction being the rate-determining step . The synthesis can be improved by utilizing modern rational enzyme design methods .Molecular Structure Analysis

The molecular structure of this compound is complex, as it is a derivative of Lisinopril and contains a deuterium atom . The structure is determined by various factors, including the presence of the N-Benzyloxycarbonyl group and the specific arrangement of atoms within the molecule .Chemical Reactions Analysis

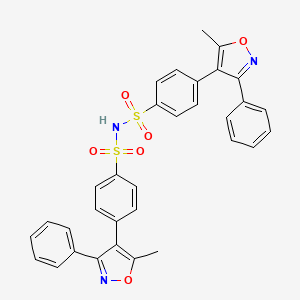

This compound can undergo various chemical reactions, including those catalyzed by enzymes . For example, it can participate in the formation of peptide bonds in a process known as chemoenzymatic peptide synthesis . This process is clean and mild, unlike conventional chemical synthesis, which involves complicated and laborious protection-deprotection procedures and harsh reaction conditions .Physical and Chemical Properties Analysis

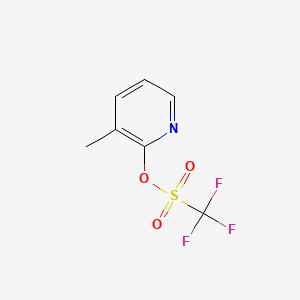

The physical and chemical properties of this compound are determined by its molecular structure . It is a white to light yellow crystalline powder . It has a melting point of 75-77 °C, a density of 1.1952, and is soluble in methanol .Safety and Hazards

Direcciones Futuras

The future directions for N-Benzyloxycarbonyl (S)-Lisinopril-d5 could involve further exploration of its potential applications in pharmaceuticals and biotechnology . There is increasing interest in more eco-friendly practical approaches for pharmaceutical and fine chemical syntheses . The chemoenzymatic approach has been utilized for several decades because determining the optimal conditions for conventional synthesis is often time-consuming .

Propiedades

IUPAC Name |

(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37N3O7/c33-26(32-19-9-15-25(32)28(36)37)23(31-24(27(34)35)17-16-21-10-3-1-4-11-21)14-7-8-18-30-29(38)39-20-22-12-5-2-6-13-22/h1-6,10-13,23-25,31H,7-9,14-20H2,(H,30,38)(H,34,35)(H,36,37)/t23-,24-,25-/m0/s1/i1D,3D,4D,10D,11D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRGFGHUACTNCM-OFXAPOSGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(CCC3=CC=CC=C3)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.